molecular formula C18H19N7O3 B6537345 N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058237-39-0

N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6537345
CAS No.: 1058237-39-0
M. Wt: 381.4 g/mol
InChI Key: NDEUBHVYDOZNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core linked to a carboxamide group at position 1. The piperazine nitrogen at position 4 is substituted with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety, while the benzodioxol-5-yl group is attached via the carboxamide. The triazolo-pyridazine heterocycle contributes to π-π stacking interactions in biological systems, while the benzodioxol group enhances metabolic stability due to its electron-rich aromatic system .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-12-20-21-16-4-5-17(22-25(12)16)23-6-8-24(9-7-23)18(26)19-13-2-3-14-15(10-13)28-11-27-14/h2-5,10H,6-9,11H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEUBHVYDOZNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of F5123-0215 can be influenced by various environmental factors. For instance, changes in pH can affect its binding to the FcRn and thus its pharmacokinetic properties. Moreover, individual patient factors, such as the presence of other diseases or the use of other medications, can also influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and mitochondrial proteins. The compound has been shown to inhibit mitochondrial membrane potential, which is essential for the survival of glucose-starved tumor cells. This interaction suggests that this compound may have potential as an antineoplastic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting mitochondrial activity, leading to cell death in glucose-starved conditions. Additionally, the compound affects cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with mitochondrial proteins and kinases. It inhibits mitochondrial membrane potential, leading to the disruption of cellular energy production and inducing apoptosis in tumor cells. This mechanism highlights the compound’s potential for targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods. Long-term effects on cellular function include sustained inhibition of mitochondrial activity and prolonged induction of apoptosis in tumor cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses effectively inhibit tumor growth without significant toxicity, while higher doses may lead to adverse effects such as mitochondrial dysfunction and systemic toxicity. These findings underscore the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function and energy production. The compound interacts with enzymes and cofactors that regulate mitochondrial membrane potential and cellular metabolism. These interactions highlight its potential for modulating metabolic flux and influencing metabolite levels in tumor cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported into cells via specific transporters and accumulates in the mitochondria, where it exerts its effects. This localization is essential for its role in disrupting mitochondrial function and inducing apoptosis.

Subcellular Localization

This compound is primarily localized in the mitochondria, where it interacts with mitochondrial proteins and disrupts membrane potential. This subcellular localization is crucial for its activity and therapeutic potential, as it allows the compound to specifically target and kill tumor cells under glucose-starved conditions.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that combines a benzodioxole moiety with a piperazine and a triazolopyridazine unit, suggesting a multifaceted mechanism of action that may influence various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the triazole ring suggests potential activity as an enzyme inhibitor or receptor modulator. Research indicates that compounds containing triazole moieties often exhibit significant antifungal, antibacterial, and anticancer properties due to their ability to disrupt cellular processes.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description
Anticancer Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis.
Antimicrobial Inhibits growth of certain bacterial strains; potential use in treating infections.
Anti-inflammatory Modulates inflammatory pathways, potentially useful in chronic inflammatory diseases.
Neuroprotective Shows promise in protecting neuronal cells from degeneration in neurodegenerative diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolopyridazine compounds exhibited significant anticancer activity against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators . Specifically, this compound was found to inhibit tumor growth in xenograft models.

Antimicrobial Properties

Research indicated that this compound possesses antimicrobial properties against gram-positive and gram-negative bacteria. A series of in vitro assays revealed that it effectively inhibited bacterial growth at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development .

Neuroprotective Effects

In models of neurodegenerative diseases such as Alzheimer's disease, this compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. It was shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the evidence:

Compound Molecular Formula Key Substituents Structural Differences Inferred Pharmacological Relevance
Target compound : N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide Not provided¹ - Benzodioxol carboxamide
- 3-methyl-triazolo-pyridazine
Reference compound for comparison. Likely targets kinases or PDEs due to triazolo-pyridazine’s heterocyclic affinity for ATP-binding sites.
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₁₉H₁₇ClF₃N₅O₃ - Benzoxazin carboxamide
- Chloro-trifluoromethyl pyridine
Replaces benzodioxol with benzoxazin; substitutes triazolo-pyridazine with pyridine. Enhanced lipophilicity (CF₃ group) may improve membrane permeability but reduce solubility.
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide C₂₀H₂₀ClN₃O₂S - Benzodioxol methylene
- 4-chlorophenyl carbothioamide
Carbothioamide replaces carboxamide; chlorophenyl instead of triazolo-pyridazine. Thioamide may reduce metabolic stability compared to carboxamide. Chlorophenyl enhances halogen bonding.
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Not provided - Pyrazolo-pyrimidinone
- Piperazinyl sulfonyl
Sulfonyl-piperazine and pyrazolo-pyrimidinone core (vs. triazolo-pyridazine). PDE5 inhibition inferred from structural similarity to sildenafil analogs.

¹ Molecular data for the target compound is unavailable in the provided evidence.

Key Observations:

Heterocyclic Core Variations: The target compound’s triazolo-pyridazine group (a fused triazole-pyridazine system) differs from pyrazolo-pyrimidinone in and pyridine in . The benzoxazin group in introduces an additional oxygen atom compared to benzodioxol, which could alter electron distribution and metabolic pathways.

Substituent Effects: The carbothioamide group in reduces hydrogen-bonding capacity compared to carboxamide, likely decreasing target affinity but improving resistance to enzymatic hydrolysis.

Therapeutic Implications: Compounds with sulfonyl-piperazine (e.g., ) are established PDE inhibitors, suggesting the target compound may share similar mechanisms.

Research Findings and Limitations

  • Structural Insights : The piperazine-carboxamide scaffold is versatile, accommodating diverse substituents (e.g., benzodioxol, pyridine, chlorophenyl) to tune pharmacokinetic and pharmacodynamic properties .
  • Data Gaps : Specific biological data (e.g., IC₅₀, solubility) for the target compound are absent in the evidence. Comparisons rely on inferred structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.